4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazine ring fused with a benzene ring, and it features an ethyl group and a 4-methylbenzylthio group as substituents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been found to target theurease enzyme . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to carbamic acids, which further hydrolyze to ammonia and carbon dioxide . It is known as a virulence factor found in various pathogenic microorganisms .
Mode of Action
Similar compounds have been shown to exhibit inhibitory activities against the urease enzyme . They occupy the active site of the enzyme, leading to a competitive type of inhibition . The presence of the sulfur atom in these compounds provides the optimum situation to cross the cellular membranes and induce its effect .
Biochemical Pathways
The inhibition of the urease enzyme can disrupt the urea cycle, affecting the production of ammonia and carbon dioxide .
Pharmacokinetics
The presence of the sulfur atom in similar compounds contributes to their relative lipophilicity, which may influence their absorption and distribution within the body .
Result of Action
Similar compounds have demonstrated significant antimicrobial activities . They have also exhibited potent urease inhibitory activities against certain microorganisms, confirming their urease inhibitory potential .
Preparation Methods
The synthesis of 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediate amidines formed in the reaction are then cyclized to yield the desired thiadiazine compound .
Chemical Reactions Analysis
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer and antitubercular agent.
Biological Activity: It acts as an ATP-sensitive potassium channel opener, which can inhibit insulin release. This property makes it a candidate for research in diabetes treatment.
Enzyme Inhibition: The compound is known to inhibit enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase. These activities are relevant for research in conditions like gout, hepatitis C, and diabetic complications.
Comparison with Similar Compounds
Similar compounds to 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other 1,2,4-thiadiazine derivatives such as:
These compounds share structural similarities but may differ in their substituents and specific biological activities
Properties
IUPAC Name |
4-ethyl-3-[(4-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-19-15-6-4-5-7-16(15)23(20,21)18-17(19)22-12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJINJIFCNGNET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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